![molecular formula C12H15ClF3N B2723971 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1184989-97-6](/img/structure/B2723971.png)
2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride” is a chemical compound that has been used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of “this compound” involves the use of reactants such as trifluoromethylpyridine . The exact synthesis process may vary depending on the desired target compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14F3N . The molecular weight is 229.25 .
Chemical Reactions Analysis
“this compound” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.25 and a molecular formula of C12H14F3N . More detailed properties are not available in the search results.
Applications De Recherche Scientifique
Neurobiology and Pharmacology
Research on phencyclidine, a piperidine derivative, provides insights into its unique spectrum of pharmacological activity, including its effects on the central nervous system and its potential for studying schizophrenia and other psychiatric disorders (E. Domino, 1964).
Biological Activities of Piper Species
Piper species, recognized for their essential oils and various bioactive compounds, exhibit a wide range of biological activities such as antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects (J. D. da Silva et al., 2017). These insights could guide the exploration of 2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride for similar applications.
Antifungal and Antineoplastic Applications
Compounds isolated from Piper species, including amides and sesquiterpenoids, have shown antifungal activities, suggesting potential pharmaceutical or agricultural applications (Wen-Hui Xu & Xing-Cong Li, 2011). Additionally, the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the antineoplastic potential of piperidine derivatives (Mohammad Hossain et al., 2020).
Pharmacological Review of Piperine and Derivatives
Piperine, a major component found in black pepper, demonstrates a variety of pharmacological effects including anticonvulsant, sedative-hypnotic, and muscle-relaxing actions. Its derivatives are explored for treating epilepsy and other conditions, highlighting the therapeutic versatility of piperidine analogs (Y. Pei, 1983).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, while not a piperidine derivative, illustrates the broad potential of phenolic compounds in modulating lipid metabolism, glucose metabolism, and providing antioxidative benefits. This review underscores the importance of exploring similar bioactive compounds for therapeutic applications (M. Naveed et al., 2018).
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11;/h3-5,8,11,16H,1-2,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMUPPZQMBYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
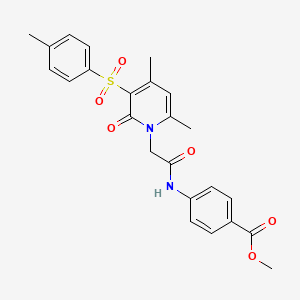
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)

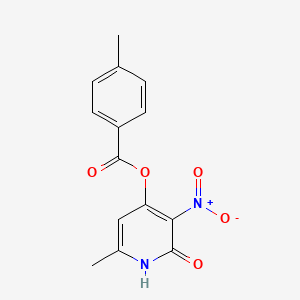
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)
![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)
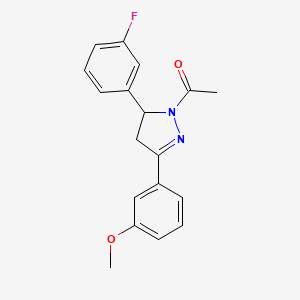
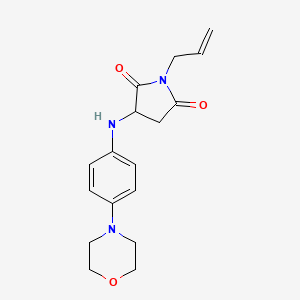
![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)
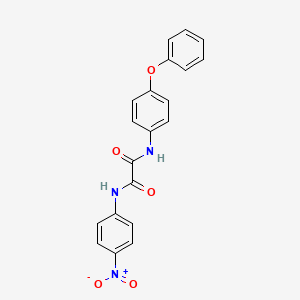
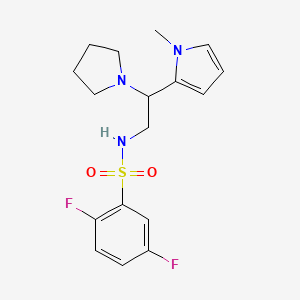
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)
